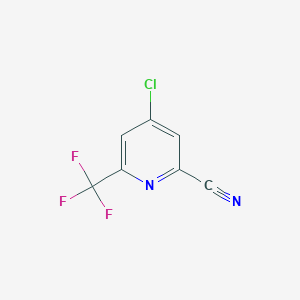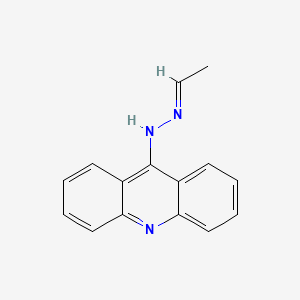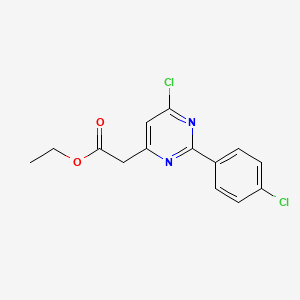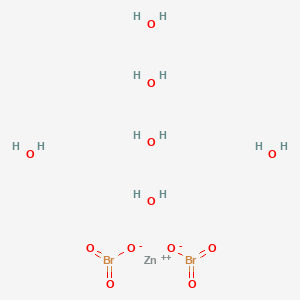
zinc;dibromate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dibromate hexahydrate is an inorganic compound with the chemical formula Zn(BrO₃)₂·6H₂O. This compound is composed of zinc cations (Zn²⁺) and dibromate anions (BrO₃⁻), along with six molecules of water of crystallization. It is typically encountered as colorless crystals and is known for its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc dibromate hexahydrate can be synthesized through the reaction of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) with bromic acid (HBrO₃). The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{ZnO} + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} ]
Alternatively, zinc dibromate hexahydrate can be prepared by dissolving zinc carbonate (ZnCO₃) in bromic acid: [ \text{ZnCO}_3 + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrial production of zinc dibromate hexahydrate typically involves the controlled reaction of zinc salts with bromic acid under optimized conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc dibromate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The dibromate ion (BrO₃⁻) can act as an oxidizing agent in redox reactions.
Substitution Reactions: Zinc dibromate can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂).
Substitution: Reactions with other metal salts or acids can lead to the formation of different zinc compounds.
Major Products Formed
Oxidation-Reduction: The reduction of dibromate ions typically produces bromide ions (Br⁻) and oxygen gas (O₂).
Substitution: Substitution reactions can yield various zinc salts depending on the reacting anion.
Applications De Recherche Scientifique
Zinc dibromate hexahydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Research on zinc dibromate hexahydrate includes its potential use in biological assays and studies involving oxidative stress.
Medicine: The compound is investigated for its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of other zinc compounds and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of zinc dibromate hexahydrate primarily involves its role as an oxidizing agent. The dibromate ion (BrO₃⁻) can accept electrons from other substances, leading to their oxidation. This process is facilitated by the high oxidation state of bromine in the dibromate ion. The zinc ion (Zn²⁺) can also interact with various biological molecules, influencing enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Similar in structure, but contains nitrate ions instead of dibromate ions.
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Contains sulfate ions and has one more water molecule of crystallization.
Zinc Chloride (ZnCl₂): Contains chloride ions and is commonly used in various industrial applications.
Uniqueness
Zinc dibromate hexahydrate is unique due to the presence of dibromate ions, which impart strong oxidizing properties. This makes it particularly useful in reactions requiring a potent oxidizing agent. Additionally, the hexahydrate form provides stability and solubility in aqueous solutions, making it suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
Br2H12O12Zn |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
zinc;dibromate;hexahydrate |
InChI |
InChI=1S/2BrHO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h2*(H,2,3,4);6*1H2;/q;;;;;;;;+2/p-2 |
Clé InChI |
WCGGQETVXOHBFL-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


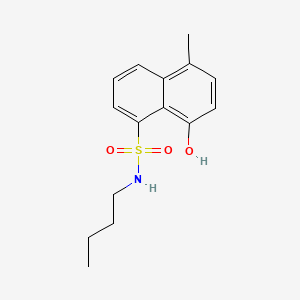
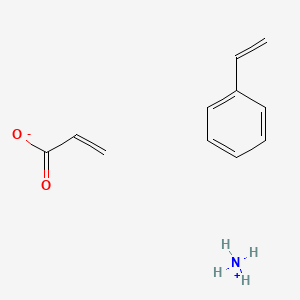
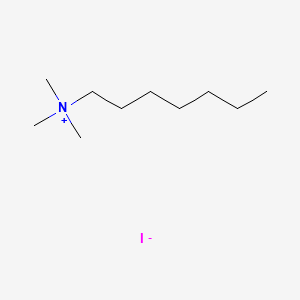
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
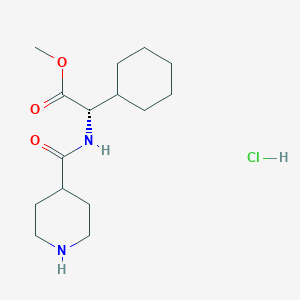
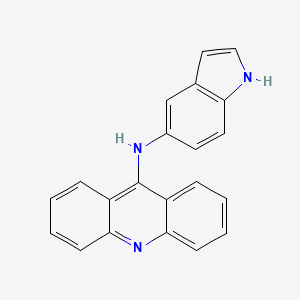
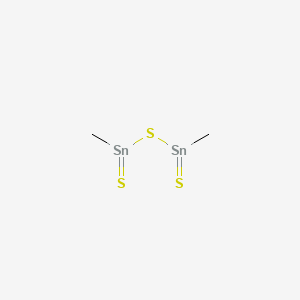
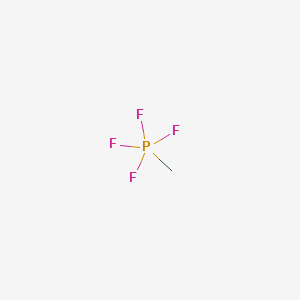
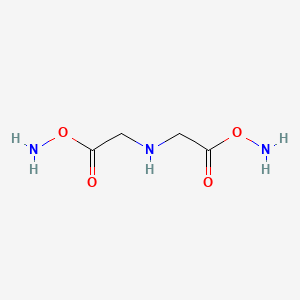
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
